molecular formula C41H73NO4 B1670808 DLinDAP CAS No. 1019000-51-1

DLinDAP

カタログ番号: B1670808
CAS番号: 1019000-51-1
分子量: 644 g/mol
InChIキー: HCAJCMUKLZSPFT-KWXKLSQISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DLinDAP is an ionizable cationic lipid useful for SiRNA delivery.

科学的研究の応用

Gene Delivery Applications

1. Lipid Nanoparticle Formulations

Lipid nanoparticles are used extensively for the delivery of nucleic acids due to their ability to encapsulate and protect siRNA from degradation. Studies have demonstrated that LNPs formulated with DLinDAP exhibit suboptimal performance in terms of cellular uptake and endosomal release:

  • Cellular Uptake : Research indicates that LNPs containing this compound show significantly lower uptake in primary antigen-presenting cells (APCs) compared to those containing more effective lipids like DLinDMA and DLinKC2-DMA. For instance, LNPs with this compound displayed a punctate distribution pattern indicative of retention within endosomal compartments rather than release into the cytoplasm .
  • Gene Silencing Potency : In a comparative study assessing gene silencing potency using a Factor VII murine model, LNPs with this compound were found to be ineffective at achieving significant gene knockdown, requiring substantially higher doses than formulations with other lipids .
Lipid CompositionGene Silencing Efficacy (%)Cellular Uptake (Relative Intensity)
This compound<10Low
DLinDMA~60Moderate
DLinKC2-DMA~80High

2. Therapeutic Applications

Despite its limitations, there are potential therapeutic applications for this compound in specific contexts:

  • Inflammatory Diseases : The ability to deliver siRNA targeting genes involved in inflammatory pathways may offer therapeutic benefits. However, the low efficacy necessitates further optimization of the formulation to enhance performance .
  • Autoimmune Disorders : Similar to inflammatory diseases, there is potential for using LNPs containing this compound to silence genes implicated in autoimmune responses. However, the current limitations must be addressed before clinical application can be considered .

Case Study 1: Efficacy of Lipid Nanoparticles

A study conducted on various cationic lipids revealed that while LNPs containing this compound were capable of encapsulating siRNA, their performance was significantly inferior to those containing DLinDMA and DLinKC2-DMA. The study highlighted that:

  • Cell Viability : LNPs with this compound did not induce significant toxicity at high doses; however, they failed to facilitate effective gene silencing due to poor endosomal escape mechanisms .

Case Study 2: Mechanism of Action

Another investigation focused on the intracellular processing of LNPs revealed that siRNA delivered via LNPs containing this compound remained largely within endosomal compartments after uptake, indicating an inefficiency in promoting endosomal release compared to other formulations . This characteristic limits the therapeutic potential of this compound in practical applications.

Q & A

Basic Research Questions

Q. What structural features of DLinDAP influence its role in lipid nanoparticle (LNP) formulations for nucleic acid delivery?

this compound is a cationic lipid with ester-linked linoleoyl chains and a dimethylaminopropane headgroup. Its ionizable amine (pKa ~6.2–6.7) enables pH-dependent electrostatic interactions with nucleic acids, facilitating encapsulation and endosomal escape. However, ester linkages render it susceptible to enzymatic degradation by lipases, limiting its stability in vivo compared to ketal- or ether-linked analogs like DLinKC2-DMA .

  • Key structural parameters:

FeatureImpact on FunctionReference
Ester linkagesRapid enzymatic degradation
Linoleoyl chainsEnhanced membrane fusion
DimethylaminopropanepH-dependent charge modulation

Q. How does this compound compare to other ionizable lipids (e.g., DLinKC2-DMA, MC3) in siRNA delivery efficiency?

this compound exhibits significantly lower gene silencing potency than structurally optimized lipids. In murine Factor VII (FVII) models, this compound required ~10,000× higher siRNA doses (ED50 >1 mg/kg) to achieve 50% gene silencing compared to MC3 (ED50: 0.005 mg/kg). This disparity arises from this compound’s rapid degradation in vivo, which destabilizes LNPs before reaching hepatocytes .

Advanced Research Questions

Q. What experimental models are critical for evaluating this compound-based LNP stability and transfection efficiency?

  • Factor VII (FVII) Silencing Assay : Measures serum FVII levels post-LNP administration to quantify hepatic siRNA delivery efficiency. This compound’s poor performance in this model (ED50 >1 mg/kg vs. MC3’s 0.005 mg/kg) highlights its instability .
  • Cryo-TEM and Dynamic Light Scattering (DLS) : Used to analyze LNP size, morphology, and encapsulation efficiency. This compound formulations often show irregular structures post-degradation, correlating with reduced transfection .
  • Lipase Activity Assays : Quantify lipid degradation rates using pancreatic lipases or serum enzymes. This compound’s ester bonds degrade 5–10× faster than ketal-linked analogs .

Q. How can researchers resolve contradictions in this compound’s in vitro vs. in vivo performance data?

this compound may show adequate siRNA encapsulation and cell transfection in vitro but fails in vivo due to enzymatic degradation. To address this:

  • Controlled Degradation Studies : Incubate LNPs with lipases or serum to simulate in vivo conditions. Monitor siRNA release kinetics and LNP integrity .
  • Comparative Lipidomics : Profile metabolites from degraded this compound (e.g., free linoleic acid) versus stable analogs. Correlate findings with transfection data .
  • Pharmacokinetic Modeling : Use multi-compartment models to predict siRNA biodistribution and adjust LNP composition .

Q. What methodologies improve this compound’s stability for targeted delivery applications?

  • Linker Engineering : Replace ester bonds with hydrolytically stable linkers (e.g., ketal or carbamate). For example, DLinKC2-DMA (ketal-linked) improved ED50 by 500× over this compound .
  • Surface Functionalization : Conjugate PEGylated lipids or targeting ligands (e.g., GalNAc) to shield LNPs from lipases and enhance hepatocyte uptake .
  • Co-Formulation Additives : Incorporate cholesterol or phospholipids (e.g., DSPC) to stabilize LNP bilayers and delay degradation .

Q. Data Contradiction Analysis

Q. Why do some studies report moderate this compound activity in in vitro models despite its poor in vivo performance?

In vitro assays lack the enzymatic and physiological complexity of in vivo systems. For example:

  • Lipase Absence : Cell culture media do not replicate serum lipases that degrade this compound .
  • Simplified Endosomal Escape Metrics : In vitro transfection assays often overestimate endosomal escape efficiency by ignoring systemic clearance and protein corona effects .
  • Solution : Use ex vivo liver perfusion models or 3D hepatocyte spheroids to bridge in vitro-in vivo gaps .

Q. Methodological Recommendations

  • For Stability Testing : Combine accelerated degradation studies (e.g., 37°C serum incubation) with real-time pharmacokinetic profiling .
  • For Data Interpretation : Use multi-parametric analysis (e.g., PCA) to disentangle lipid degradation, siRNA release, and transfection efficiency .

特性

CAS番号

1019000-51-1

分子式

C41H73NO4

分子量

644 g/mol

IUPAC名

[3-(dimethylamino)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C41H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,39H,5-12,17-18,23-38H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChIキー

HCAJCMUKLZSPFT-KWXKLSQISA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

異性体SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

正規SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DLinDAP;  D-LinDAP;  D-Lin-DAP; 

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of the linoleic acid (25 g, 89.1 mmol) in anhydrous DMF (60 mL), diisopropyl ethylamine (17 mL, 100 mml) was added at room temperature with stirring followed by 3-(dimethylamino)-1,2-propanediol (4.8 g, 40.5 mmol) and EDCI (17.25 g, 89.9 mmol) and the mixture was stirred at room temperature overnight. The TLC of the reaction mixture (eluent 20% EtOAc in hexanes) showed the completion of the reaction. The reaction mixture was poured into ice water and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with water (100 mL), saturated NaHCO3 (100 mL) and dried over Na2SO4. Concentration of the organic layer provided the crude product which was purified by column chromatography (silica gel, eluent: 20% EtOAc in hexanes). The fractions containing pure product was pooled and concentrated. The pure ester was isolated as a clear liquid (5.7 g, 22%). MS m/z 645 (M+H). 1H NMR CDCl3 δ 0.88 (t, J=6.3 Hz, 6H), 1.20-1.39 (m, 28H), 1.61 (t, J=4.9 Hz, 12H), 2.03-2.08 (m, 8H), 2.26-2.38 (m, 10H), 2.44-2.56 (m, 2H), 2.76 (t, J=6.3 Hz, 4H), 4.09 (dd, J=6.1 Hz & 11.9 Hz, 1H), 4.36 (dd, J=3.3 & 11.9 Hz, 1H), 5.29-5.34 (m, 1H), 5.34-5.41 (m, 8H). 13C NMR CDCl3 δ 14.30, 22.79, 25.08, 25.10, 25.83, 27.40, 29.26, 29.30, 29.34, 29.42, 29.55, 29.83, 31.73, 34.32, 34.58, 46.01, 59.37, 64.02, 128.08, 128.24, 130.21, 130.42, 173.39, 173.65.
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
17.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
eluent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9,12-Octadecadienoic acid (9Z,12Z)-, anhydride
DLinDAP
Linoleoyl chloride
Linoleoyl chloride
DLinDAP
Reactant of Route 4
DLinDAP
Reactant of Route 5
DLinDAP
Reactant of Route 6
DLinDAP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。